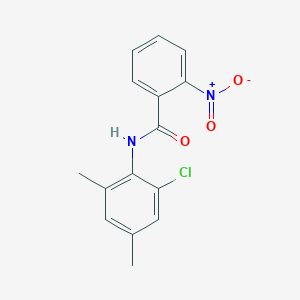
N-(4-ethoxyphenyl)-2,3-diphenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2,3-diphenylacrylamide is a chemical compound with potential applications in various fields of chemistry and materials science. Its synthesis and characterization are essential for understanding its properties and potential uses.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical processes, including reactions like the Ullmann reaction, Vilsmeier-Haack reaction, and Wittig reaction. These methods often require specific reaction conditions, such as the presence of a nitrogen atmosphere, and aim to achieve high yields and purity (Weng Li-bin, 2006)(Weng Li-bin, 2006).
Molecular Structure Analysis
Crystallographic studies and single-crystal X-ray diffraction are common techniques for analyzing the molecular structure of such compounds. These studies reveal information about molecular conformation, crystalline structure, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical behavior (J. Malone et al., 1997)(J. Malone et al., 1997).
Chemical Reactions and Properties
Chemical reactions of N-(4-ethoxyphenyl)-2,3-diphenylacrylamide may include transformations under various conditions, such as catalytic processes or reactions with other organic compounds. The compound's reactivity can be influenced by its molecular structure and the presence of functional groups (Yong-Jin Wu et al., 2003)(Yong-Jin Wu et al., 2003).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystalline structure, are often studied using techniques like X-ray diffraction, NMR, and IR spectroscopy. These properties are crucial for the compound's application in various fields (G. Thippeswamy et al., 2011)(G. Thippeswamy et al., 2011).
Chemical Properties Analysis
Chemical properties, such as reactivity, stability, and compatibility with other substances, are determined by the compound's functional groups and molecular structure. Studies often focus on understanding how these properties affect the compound's potential applications (M. Tietze et al., 2005)(M. Tietze et al., 2005).
科学的研究の応用
Optical and Electronic Properties
Aggregation-Induced Emission and Electroluminescence
Research has explored the optical properties of related compounds, such as carbazole and triphenylamine-substituted ethenes, which are synthesized for their unique aggregation-induced emission (AIE) characteristics. These compounds are nonemissive when dissolved but become highly emissive upon aggregation. They exhibit high solid-state fluorescence quantum yields, thermal stability, and mechanochromism, changing emission colors upon physical manipulation due to morphological changes between crystalline and amorphous states. This property has applications in fabricating multilayer light-emitting diodes (LEDs) that emit sky-blue light, demonstrating potential for optoelectronic device applications (Chan et al., 2014).
Catalytic Applications
Directed Arylation and Alkenylation
Another study focused on the catalytic potential of metal salts in the arylation, heteroarylation, and alkenylation of propionamides. Specifically, iron(III) and zinc(II) salts were used to catalyze the reaction of propionamides with organoborate reagents, demonstrating the role of organoiron(III) species in C-H activation and C-C bond formation. This indicates a potential application in developing new catalytic methods for organic synthesis (Ilies et al., 2017).
Environmental Impact and Degradation
Degradation of Alkylphenol Ethoxylates
Alkylphenol ethoxylates (APEOs) are non-ionic surfactants that degrade into more toxic and estrogenic compounds, such as nonylphenol and octylphenol. Studies have shown that these degradation products are present in wastewater treatment sludge and have the potential for environmental contamination through soil amendment. The research emphasizes the importance of understanding the environmental fate of these compounds to assess their impact on ecosystems and human health (Hawrelak et al., 1999).
将来の方向性
特性
IUPAC Name |
(E)-N-(4-ethoxyphenyl)-2,3-diphenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-2-26-21-15-13-20(14-16-21)24-23(25)22(19-11-7-4-8-12-19)17-18-9-5-3-6-10-18/h3-17H,2H2,1H3,(H,24,25)/b22-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAIGHMEFCUECQ-OQKWZONESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-methyl-1H-benzimidazole](/img/structure/B5520423.png)
![N-(3-acetylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5520431.png)


![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5520443.png)

![2-(3-fluorophenyl)-5-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5520454.png)
![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}alanine](/img/structure/B5520466.png)
![4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)thiomorpholine](/img/structure/B5520477.png)
![1-cyclopropyl-N-methyl-5-oxo-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-pyrrolidinecarboxamide](/img/structure/B5520481.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B5520482.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B5520508.png)
![N'-[4-(methylthio)benzylidene]-3-phenylpropanohydrazide](/img/structure/B5520516.png)
![3-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5520523.png)